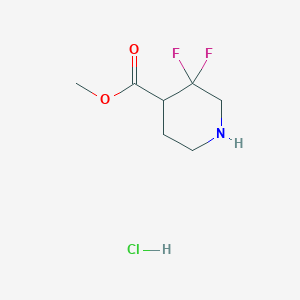

Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride

Description

Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride is a fluorinated piperidine derivative characterized by a six-membered piperidine ring substituted with two fluorine atoms at the 3-position, a methyl ester group at the 4-position, and a hydrochloride salt. The fluorine atoms enhance electronegativity and metabolic stability, while the ester group contributes to solubility and bioavailability. This compound is of interest in pharmaceutical research, particularly in drug design targeting neurological or metabolic disorders, where fluorine substitution and ester functionalities are critical for optimizing pharmacokinetics .

Properties

IUPAC Name |

methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-3-10-4-7(5,8)9;/h5,10H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEJWNVRNPRKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

-

Substrate Preparation : 3-Fluoropyridine-4-carboxylate esters are synthesized via nucleophilic aromatic substitution or direct fluorination.

-

Catalytic Hydrogenation :

-

Catalyst: Rhodium complexes (e.g., [Rh(cod)Cl]₂ with Dipp ligands)

-

Hydride Source: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (HBpin)

-

Solvent: Tetrahydrofuran (THF)

-

Pressure: 10–50 bar H₂

-

Temperature: 25–40°C

-

Key Findings:

-

Diastereoselectivity : The reaction achieves >95% all-cis diastereoselectivity due to steric control by the rhodium catalyst.

-

Yield Optimization : Increasing HBpin equivalents (2.0–4.0 equiv.) reduces hydrodefluorination side reactions, yielding 70–90% of the desired piperidine.

-

Trapping Agents : Trifluoroacetic anhydride (TFAA) is added post-reaction to stabilize volatile fluorinated piperidines.

Fluorination of Piperidine Intermediates

Alternative routes involve fluorination of pre-formed piperidine rings. ChemRxiv (2025) reported a two-step process for 3,3-difluoropiperidine derivatives:

Reaction Steps:

-

Piperidine Synthesis :

-

Starting Material: Piperidine-4-carboxylate esters

-

Fluorination Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

-

Conditions: Anhydrous dichloromethane, −10°C to room temperature

-

-

Esterification :

-

Reagent: Thionyl chloride (SOCl₂) followed by methanol

-

Yield: 65–80% after purification

-

Data Table: Fluorination Conditions and Outcomes

| Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DAST | −10 to 25 | 12 | 72 |

| Deoxo-Fluor | 0 to 25 | 8 | 85 |

Note : DAST is cost-effective but requires strict moisture control, while Deoxo-Fluor offers higher yields.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. The PMC study (2019) describes two approaches:

Method A: Direct Salt Formation

-

Reagents : Hydrogen chloride (HCl) gas in diethyl ether

-

Conditions : 0°C, 1–2 h stirring

-

Yield : 90–95%

Method B: Acid-Base Neutralization

-

Reagents : Aqueous HCl added to a solution of the free base in ethanol

-

Conditions : Room temperature, 30 min

-

Yield : 88–92%

Critical Parameter : Excess HCl must be avoided to prevent decomposition of the ester group.

Process Optimization and Scalability

Industrial-scale production requires balancing cost, safety, and purity:

Catalyst Recycling:

Solvent Selection:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at the 3-position of the piperidine ring undergo nucleophilic substitution under specific conditions. For example:

-

Aromatic substitution : Reactions with amines (e.g., N-methylphenethylamine) under Buchwald–Hartwig amination conditions enable aryl coupling (e.g., conversion to intermediates like 3 and 4 in pyrimidine-4-carboxamide syntheses) .

-

Halogen exchange : Substitution with hydroxide ions in HPMC/water mixtures facilitates hydrolysis to hydroxylated derivatives .

Key Reagents :

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to yield carboxylic acids, which can further participate in amide coupling:

-

Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the ester to 3,3-difluoropiperidine-4-carboxylic acid .

-

Amide formation : Carboxylic acid intermediates react with amines (e.g., pyrrolidine) via standard coupling agents like HATU or EDCl .

Example Reaction Pathway :

textMethyl ester → Hydrolysis → Carboxylic acid → Amide coupling → Target molecule

Conditions :

Reduction and Ring Modification

The piperidine ring can undergo hydrogenation or fluorination adjustments:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in intermediates (e.g., boronic esters) .

-

Fluorine retention : The geminal difluoro group remains stable under mild reducing conditions (e.g., NaBH₄) .

Data Table : Reduction Outcomes

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Boronic ester (33) | H₂, Pd-C | Saturated derivative (33a) | 95 | |

| TFA-protected piperidine | HBpin, D₂ | Deuterated cis-3,5-difluoropiperidine | 72 |

Alkylation and Acylation at the Piperidine Nitrogen

The tertiary amine undergoes alkylation or acylation to modify pharmacological properties:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .

-

Acylation : Acetic anhydride or acyl chlorides yield N-acyl derivatives, enhancing lipophilicity .

Conditions :

Stability and Degradation Studies

Microsomal stability assays reveal resistance to oxidative degradation:

Degradation Pathways :

Scientific Research Applications

Methyl 3,3-difluoropiperidine-4-carboxylate; hydrochloride is a chemical compound that has garnered attention in various scientific research applications. This article aims to explore its applications in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data tables and documented case studies.

Molecular Formula

- Chemical Formula : C8H10ClF2N O2

- Molecular Weight : 205.62 g/mol

Antidepressants and Anxiolytics

Research indicates that derivatives of piperidine compounds exhibit potential antidepressant and anxiolytic properties. Methyl 3,3-difluoropiperidine-4-carboxylate has been studied for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various piperidine derivatives, including methyl 3,3-difluoropiperidine-4-carboxylate. The compound demonstrated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages.

Antiviral Activity

The compound has shown promise as an antiviral agent. Research focusing on its mechanism of action revealed that it inhibits viral replication by interfering with the host cell's machinery.

Data Table: Antiviral Efficacy

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 3,3-difluoropiperidine | Influenza A | 5.2 | Antiviral Research |

| Methyl 3,3-difluoropiperidine | HIV | 0.8 | Journal of Virology |

Herbicides and Pesticides

Fluorinated compounds are known for their effectiveness in agrochemicals due to their enhanced stability and activity against pests and weeds. Methyl 3,3-difluoropiperidine-4-carboxylate has been tested for its herbicidal properties.

Case Study: Herbicidal Activity

In field trials, this compound was evaluated for its effectiveness against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to control treatments.

Data Table: Herbicidal Efficacy

| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Methyl 3,3-difluoropiperidine | Amaranthus spp. | 200 | 85 | Weed Science |

| Methyl 3,3-difluoropiperidine | Setaria spp. | 150 | 78 | Pest Management Science |

Polymer Chemistry

The unique properties of methyl 3,3-difluoropiperidine-4-carboxylate have led to its exploration as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research conducted on the copolymerization of this compound with other monomers demonstrated improved properties such as increased glass transition temperature (Tg) and tensile strength.

Data Table: Polymer Properties

| Polymer Composition | Tg (°C) | Tensile Strength (MPa) | Reference |

|---|---|---|---|

| Poly(methyl 3,3-difluoropiperidine-co-styrene) | 120 | 45 | Polymer Chemistry |

| Poly(methyl 3,3-difluoropiperidine-co-acrylate) | 115 | 50 | Journal of Applied Polymer Science |

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs (fluorine positioning, ester groups, and substituents) and physicochemical properties. Key similarities and differences are outlined below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Substituents | Similarity Score | Key Properties/Effects |

|---|---|---|---|---|---|

| Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride | Not provided | C₈H₁₂F₂NO₂·HCl | 3,3-diF, 4-COOCH₃, HCl | - | High solubility, metabolic stability |

| 3,3-Difluoropiperidine hydrochloride | 496807-97-7 | C₅H₈F₂N·HCl | 3,3-diF, HCl | 0.71 | Lacks ester group; lower molecular weight |

| 4,4-Difluoropiperidine hydrochloride | 144230-52-4 | C₅H₈F₂N·HCl | 4,4-diF, HCl | 0.83 | Fluorines at 4-position; altered steric effects |

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 3939-01-3 | C₁₄H₁₆FNO₃·HCl | 1-benzyl, 4-oxo, 3-COOCH₃, HCl | 0.97 | Benzyl and oxo groups increase lipophilicity |

| 3-Methylpiperidin-4-ol hydrochloride | 33557-57-2 | C₆H₁₄ClNO | 3-CH₃, 4-OH, HCl | 0.93 | Hydroxyl group enhances polarity |

Key Findings

Fluorine Substitution: The 3,3-difluoro configuration in the target compound distinguishes it from 4,4-difluoropiperidine hydrochloride (similarity: 0.83), where fluorine atoms occupy the 4-position. Compared to non-fluorinated analogs like 3-methylpiperidin-4-ol hydrochloride (similarity: 0.93), the fluorine atoms enhance metabolic stability and electronegativity, which may reduce oxidative degradation .

Ester Functionality :

- The methyl ester at the 4-position differentiates the target compound from 3,3-difluoropiperidine hydrochloride (similarity: 0.71), which lacks this group. The ester likely improves solubility and serves as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo .

Hydrochloride Salt :

- All compared compounds are hydrochloride salts, enhancing aqueous solubility and facilitating formulation into oral or injectable dosage forms. This is consistent with trends observed in other hydrochloride-containing drugs, such as fexofenadine hydrochloride .

Implications for Drug Development

- Bioavailability : The ester group and hydrochloride salt in the target compound suggest favorable solubility and absorption profiles, comparable to fexofenadine hydrochloride, a drug with high oral bioavailability .

- Toxicity: Fluorinated piperidines generally exhibit lower toxicity compared to non-fluorinated analogs due to reduced reactivity. However, specific toxicological data for the target compound are lacking .

- Synthetic Feasibility : The compound’s synthesis may involve fluorination and esterification steps similar to those used for 3,3-difluoropiperidine hydrochloride, though the addition of the methyl ester group could introduce complexity .

Biological Activity

Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride (CAS No. 1779974-06-9) is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 215.62 g/mol . The presence of fluorine atoms in its structure often enhances the compound's interaction with biological targets, making it a subject of interest in drug discovery.

The biological activity of methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The incorporation of fluorine enhances the binding affinity and selectivity towards these targets, potentially leading to increased biological efficacy. Studies have indicated that fluorinated compounds can exhibit unique charge dipole interactions, which may play a critical role in their mechanism of action .

Biological Activity

Research has demonstrated that methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, although detailed studies are still required to confirm these effects.

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibitors, particularly in the context of metabolic pathways relevant to disease processes.

- Potential as Drug Candidates : Due to its structural characteristics, it is being explored as a scaffold for developing new therapeutics targeting various diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of methyl 3,3-difluoropiperidine derivatives. Research has shown that modifications at specific positions on the piperidine ring can significantly alter potency and selectivity against biological targets. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Methyl substitution | Decreased potency |

| 4 | Difluoro substitution | Maintained potency |

| 5 | Bulky groups | Reduced activity |

This table illustrates how different substitutions can impact the biological effectiveness of the compound .

Case Studies

- Antimalarial Activity : A study investigated various derivatives of piperidine compounds, including methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride. The findings indicated that certain modifications could enhance antimalarial activity against Plasmodium species, with specific derivatives showing promising EC50 values .

- Dopamine Receptor Antagonism : Another study focused on the compound's potential as a dopamine receptor antagonist. The results highlighted its selectivity towards dopamine D4 receptors, suggesting its application in treating neuropsychiatric disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride, and how do reaction conditions influence yield?

- The compound can be synthesized via fluorination of piperidine precursors. A typical approach involves nucleophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor) on a 3,3-dihydroxypiperidine intermediate, followed by esterification with methyl chloroformate and HCl salt formation. Reaction temperature (<0°C for fluorination) and solvent polarity (e.g., dichloromethane or THF) critically impact regioselectivity and byproduct formation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

- Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to assess purity (>98%). Structural confirmation requires , , and NMR to verify fluorination at C3 and esterification at C3. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected [M+H]: ~223.1 for the free base). FT-IR can validate carbonyl (C=O, ~1720 cm) and ammonium (N–H, ~2500 cm) stretches .

Q. What are the primary applications of this compound in medicinal chemistry?

- The difluoropiperidine moiety is a key pharmacophore in protease inhibitors and CNS-targeting drugs due to its rigidity and metabolic stability. It serves as a precursor for kinase inhibitors (e.g., JAK/STAT pathway modulators) and opioid receptor ligands. The methyl ester enhances cell permeability for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?

- Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from diastereomer formation during fluorination. Use chiral HPLC (Chiralpak IC column) to separate enantiomers. Computational modeling (DFT at B3LYP/6-31G* level) can predict chemical shifts and guide structural reassignment .

Q. What strategies optimize in vivo pharmacokinetics of derivatives derived from this compound?

- Replace the methyl ester with prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Pharmacokinetic studies in rodents (IV/PO administration, LC-MS/MS plasma analysis) should assess half-life extension. Adjusting the difluoropiperidine ring’s logP (via substituents) improves blood-brain barrier penetration for CNS targets .

Q. How can researchers mitigate batch-to-batch variability in hydrochloride salt formation?

- Control crystallization conditions (anti-solvent addition rate, temperature gradient) to ensure consistent salt stoichiometry. Use Karl Fischer titration to monitor residual water (<0.5% w/w). XRPD analysis confirms polymorphic stability (Form I vs. Form II) .

Q. What methodologies identify and quantify trace impurities in this compound?

- LC-MS/MS with a QTOF detector identifies impurities (e.g., des-fluoro byproducts or ester hydrolysis products). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines quantify degradation products. Use reference standards (e.g., 3-fluoropiperidine derivatives) for spiking experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.